molecular formula C42H86 B1595039 Dotetracontane CAS No. 7098-20-6

Dotetracontane

Cat. No. B1595039
CAS RN: 7098-20-6
M. Wt: 591.1 g/mol
InChI Key: FTJPDYTXORWVLU-UHFFFAOYSA-N
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Description

Dotetracontane is a chemical compound with the molecular formula C42H86 . It is classified under the high molecular weight non-polar hydrocarbon group of compounds .


Synthesis Analysis

Dotetracontane may be used as an analytical reference standard for the determination of the analyte in aerosol samples . It can also serve as an internal standard for the analysis of opium and morphine drug samples by various chromatographic techniques .


Molecular Structure Analysis

The molecular structure of Dotetracontane is a long chain of carbon atoms, with each carbon atom bonded to two hydrogen atoms . The molecular weight of Dotetracontane is 591.132 Da .


Physical And Chemical Properties Analysis

Dotetracontane has a density of 0.8±0.1 g/cm3, a boiling point of 536.1±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 78.2±0.8 kJ/mol and a flash point of 428.1±9.4 °C . The index of refraction is 1.457, and it has a molar refractivity of 196.6±0.3 cm3 . It has no H bond acceptors or donors, and 39 freely rotating bonds .

Scientific Research Applications

Heat Carrier Efficiency

Dotetracontane (C42H86), along with other high molecular weight n-alkanes, has been studied for its phase behavior in aqueous dispersions. These n-alkanes, including dotetracontane, display distinct melting, crystallization, and rotator phase temperatures. This knowledge is crucial for their application as efficient heat carriers, potentially enhancing thermal energy storage and transfer systems (Kuryakov, 2022).

Quantum Dots in Biological Applications

Research has shown the application of quantum dots, which include compounds like dotetracontane, in biological fields. These quantum dots are used for high-resolution cellular imaging, observing single-molecule intracellular processes, and in vivo cell tracking and tumor targeting (Michalet et al., 2005). Another study highlights their use as robust and bright light emitters in cell tracking, immunolabeling, and diagnostic imaging (Alivisatos, Gu, & Larabell, 2005).

In Vivo Imaging and Diagnostics

Quantum dots, including those derived from dotetracontane, have found significant application in live cells and in vivo imaging, enhancing the ability to study and diagnose medical conditions in a non-invasive and highly effective manner. The versatility of these quantum dots has opened new possibilities in medical imaging and diagnostics, providing clearer, more detailed images of cellular processes and internal body structures (Michalet et al., 2005).

Drug Delivery and Nanotechnology

The unique properties of dotetracontane-based quantum dots also enable their application in drug delivery and nanotechnology. Their ability to be functionalized and targeted to specific cells or tissues makes them an invaluable tool in the targeted delivery of therapeutics, potentially reducing side effects and improving drug efficacy (Alivisatos, Gu, & Larabell, 2005).

properties

IUPAC Name

dotetracontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H86/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJPDYTXORWVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H86
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221210
Record name Dotetracontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dotetracontane

CAS RN

7098-20-6
Record name Dotetracontane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dotetracontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
111
Citations
JC Dutoit - Journal of Chromatography A, 1991 - Elsevier
A selection of 135 solutes, chosen to represent most chemical families, were characterized by I, the retention index of the solute on a pure polar phase and on a pure non-polar phase. …
Number of citations: 8 www.sciencedirect.com
H Neumann, M Gloger - Chromatographia, 1982 - Springer
… Then 5 ml totuene (pa quality, Merck Darmstadt), containing 6/~g/ml of internal standard (n-dotetracontane) is added, the tube is shaken for I min and centrifuged. From the upper phase …
Number of citations: 75 link.springer.com
J Chickos, T Wang, E Sharma - Journal of Chemical & Engineering …, 2008 - ACS Publications
… The vaporization enthalpies of dotetracontane, hexatetracontane, and octatetracontane are evaluated in Table 2 using correlation eqs 3 and 4. The resulting values are also listed in …
Number of citations: 26 pubs.acs.org
EF Shevchenko, NI Chernozhykov - … and Technology of Fuels and Oils, 1969 - hero.epa.gov
… Normal alkanes constitute about 50% of the solid hydrocarbons, and represent a continuous series of compounds, from heptadecane to dotetracontane. The amount of individual …
Number of citations: 4 hero.epa.gov
H Neumann - Journal of Chromatography A, 1984 - Elsevier
… The internal standards tetracosane and dotetracontane were supplied by Merck and Applied Science (Oud-Beijerland, The Netherlands), respectively. Eleven crude morphine samples …
Number of citations: 30 www.sciencedirect.com
M Konishi, K Hirai, Y Mori - Journal of Pharmaceutical Sciences, 1982 - Elsevier
… of n-hexane containing 3.5 pg of dotetracontane as an internal standard, then the resulting … and 1 ml of n-hexane containing 35 wg of dotetracontane for 5 min. The organic layer was …
Number of citations: 40 www.sciencedirect.com
CML Atkinson, MJ Richardson - Transactions of the Faraday Society, 1969 - pubs.rsc.org
… Tetratriacontaine and dotetracontane were prepared by the electrolysis of stearic (B. Newton-Maine) or behenic (Univol U344, kindly donated by the Universal Oil Co., Hull) acids. …
Number of citations: 70 pubs.rsc.org
S Himran, A Suwono, GA Mansoori - Energy sources, 1994 - Taylor & Francis
Latent thermal energy storage is one of the favorable kinds of thermal energy storage methods considered for renewable energy source utilization, as in solar photothermal systems. …
Number of citations: 528 www.tandfonline.com
J Chickos, D Lipkind - Journal of Chemical & Engineering Data, 2008 - ACS Publications
The temperature dependence of gas chromatographic retention times of hexaheptacontane to dononacontane is reported. These data are used with a summary of earlier work to …
Number of citations: 28 pubs.acs.org
AA Siddiqui, SM Wani, R Rajesh, V Alagarsamy - 2005 - nopr.niscpr.res.in
Three extracts of Hibiscus rosasinensis Linn have been prepared and studied for their hypotensive activity. Hydroalcoholic extract is found to exhibit prominent activity when compared …
Number of citations: 4 nopr.niscpr.res.in

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